(3R,5R)-3,5-dimethylmorpholine
Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives often involves intricate steps to ensure the correct stereochemistry. For example, dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, a compound with a related structure, was synthesized through photoinduced one-electron reductive β-activation, highlighting the importance of stereocontrolled synthesis processes in achieving desired morpholine derivatives (Pandey, Gaikwad, & Gadre, 2012).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, providing detailed insights into the compound’s stereochemistry and molecular geometry. The crystal structure of related morpholine derivatives, such as 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen, reveals significant steric hindrance and short intra- and inter-molecular contacts, which are crucial for understanding the compound's reactivity and properties (Mugnoli, Dell'erba, Guanti, & Novi, 1980).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives can be complex due to the presence of multiple functional groups and the potential for stereoselective outcomes. An example includes the synthesis of morpholin-2-one derivatives, demonstrating the versatility of these compounds in forming chemically significant scaffolds and highlighting the chemical reactivity of the morpholine ring (Kim et al., 2001).
Scientific Research Applications
In terms of its potential applications, compounds like “(3R,5R)-3,5-dimethylmorpholine” are often used in the field of biocatalysis . Biocatalysis is a sub-discipline of enzymology that uses natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions . This field has been gaining attention due to its ability to produce complex molecules with high levels of activity and selectivity, and with low environmental impact .
properties
IUPAC Name |
(3R,5R)-3,5-dimethylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKHWJFKHDRFFZ-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC[C@H](N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348919 | |
Record name | (3R,5R)-3,5-dimethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-3,5-dimethylmorpholine | |
CAS RN |
591779-91-8 | |
Record name | (3R,5R)-3,5-dimethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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